molecular formula C14H16FN3O4S B2571560 methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1324012-37-4

methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No. B2571560
CAS RN: 1324012-37-4
M. Wt: 341.36
InChI Key: NXDJJZAZZTVDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H16FN3O4S and its molecular weight is 341.36. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition in Industrial Processes Pyrazole derivatives, including those structurally related to methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate, have been studied for their corrosion inhibition properties. These compounds, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown significant effectiveness in protecting mild steel in industrial applications, specifically in the pickling process. They demonstrate high efficiency, forming an adsorbed film on metal surfaces, as revealed through various methods like scanning electron microscopy and atomic force microscopy (Dohare, Ansari, Quraishi, & Obot, 2017).

Drug Discovery and Synthesis Pyrazoles are also prominent in the field of drug discovery due to their bioactive properties. For instance, the synthesis of novel pyrazoles for biological applications, such as anticancer and anti-inflammatory drugs, is an area of active research. These compounds are synthesized through various chemical reactions and tested for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies often accompany these syntheses to understand the interaction between the compounds and target enzymes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Fluorescent Molecule Development Certain pyrazole derivatives have been identified as potential fluorescent molecules. For example, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives have been found to exhibit strong fluorescence, making them attractive candidates for use as fluorophores in various applications. Their fluorescence intensity can be notably stronger than their methyl analogues, indicating their potential in scientific and industrial applications (Wu et al., 2006).

Crystal Structure and Spectroscopic Analysis The study of the crystal structure and spectroscopic properties of pyrazole derivatives is another significant research area. These studies often involve comprehensive experimental and theoretical analyses, including single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory calculations. These investigations are crucial for understanding the molecular geometry and electronic structure of these compounds, which has implications in various scientific domains (Viveka et al., 2016).

properties

IUPAC Name

methyl 5-ethyl-3-[(4-fluoro-3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-4-11-12(14(19)22-3)13(17-16-11)23(20,21)18-9-5-6-10(15)8(2)7-9/h5-7,18H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDJJZAZZTVDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=C(C=C2)F)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.